Physicochemical Profiling and Analytical Characterization of 4-Phenyloxazol-2-amine Hydrochloride
Physicochemical Profiling and Analytical Characterization of 4-Phenyloxazol-2-amine Hydrochloride
A Technical Guide for Drug Development and Lead Optimization
As a Senior Application Scientist, I often see promising molecular scaffolds fail in late-stage development due to a poor understanding of their fundamental physicochemical properties. 4-Phenyloxazol-2-amine hydrochloride (CAS: 113884-66-5) is a prime example of a highly versatile pharmacophore that requires precise handling and characterization[1]. Widely utilized as a bioisostere and a core building block in the synthesis of allosteric modulators and kinase inhibitors, its behavior in solution and solid-state directly dictates its efficacy in biological assays.
This whitepaper dissects the structural causality, physicochemical behavior, and self-validating analytical protocols required to successfully deploy 4-phenyloxazol-2-amine hydrochloride in drug discovery workflows.
Structural Architecture and Pharmacophore Logic
To understand the molecule, we must deconstruct its architecture. The core consists of a five-membered oxazole ring (oxygen at position 1, nitrogen at position 3), functionalized with an exocyclic primary amine at position 2 and a phenyl ring at position 4[2].
The strategic choice of the 2-aminooxazole core over its sulfur analog (2-aminothiazole) is a classic isosteric replacement strategy[3]. Oxygen is more electronegative and less polarizable than sulfur. This subtle shift reduces the overall lipophilicity (LogP) of the molecule, which frequently improves the aqueous solubility profile and mitigates the off-target toxicity (such as CYP450 inhibition) often associated with highly lipophilic thiazoles[3].
Fig 1. Logical relationship between the functional domains of 4-phenyloxazol-2-amine and their properties.
Physicochemical Properties: The Causality of the Salt Form
The free base form of 4-phenyloxazol-2-amine (CAS: 33119-65-2) suffers from limited aqueous solubility due to its planar, highly crystalline nature and lipophilic phenyl domain[2]. To bypass this bottleneck during in vitro screening, the molecule is synthesized as a hydrochloride salt [1].
Protonation occurs preferentially at the ring nitrogen (N3) rather than the exocyclic amine. This is driven by resonance stabilization: the lone pair on the C2-amine delocalizes into the ring, creating an amidine-like resonance structure that highly stabilizes the conjugate acid.
Quantitative Data Summary
| Parameter | Free Base (CID 520605) | Hydrochloride Salt (CID 12425130) | Mechanistic Implication |
| Molecular Formula | C9H8N2O | C9H9ClN2O | Salt formation fundamentally alters the solid-state crystal lattice. |
| Molecular Weight | 160.17 g/mol | 196.63 g/mol | Low MW ensures high ligand efficiency (LE) during target binding[1],[2]. |
| LogP (Lipophilicity) | ~1.7 | < 0 (Ionized state) | The HCl salt guarantees rapid, uniform dissolution in aqueous assay media[2]. |
| TPSA | 52.1 Ų | 52.1 Ų (Active moiety) | Excellent passive membrane and potential Blood-Brain Barrier (BBB) permeation[2]. |
| pKa (Conjugate Acid) | ~5.45 | N/A | Fully ionized at gastric pH (1.2); largely neutral at physiological pH (7.4)[4]. |
Self-Validating Analytical Protocols
To ensure scientific integrity, any batch of 4-phenyloxazol-2-amine hydrochloride must be subjected to a self-validating characterization loop before use in biological assays.
Fig 2. Self-validating experimental workflow for the physicochemical characterization of the compound.
Protocol A: RP-HPLC-UV for Purity Assessment
Causality: Because the oxazole core is weakly basic, running this compound in a neutral mobile phase will result in partial ionization, leading to severe peak tailing and inaccurate purity integration. We force the molecule into a single, fully protonated state using an acidic modifier.
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Column Selection: Use an end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). End-capping is critical to prevent secondary interactions between the basic amine and residual silanols on the silica support.
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Mobile Phase Preparation:
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as a strong ion-pairing agent, dropping the pH to ~2.0, well below the compound's pKa of 5.45, ensuring >99% protonation).
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Solvent B: 0.1% TFA in Acetonitrile.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
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Detection: Monitor at 254 nm (optimal for the conjugated phenyl-oxazole system).
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Validation Check: A passing batch must exhibit a single sharp peak with an area >97% and a tailing factor (Tf) ≤ 1.2.
Protocol B: NMR Structural Elucidation
Causality: The hydrochloride salt exhibits poor solubility in chlorinated solvents like CDCl3. Furthermore, protic solvents will rapidly exchange with the amine protons, rendering them invisible.
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Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d6. DMSO is a strong hydrogen-bond acceptor that significantly slows down the chemical exchange rate of the -NH3+ protons.
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1H-NMR Acquisition (400 MHz):
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Look for a distinct multiplet in the aromatic region (7.30–7.80 ppm) corresponding to the 5 protons of the C4-phenyl ring.
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Identify the diagnostic singlet at ~8.1 ppm, which corresponds to the isolated C5-H proton on the oxazole ring.
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Observe a broad downfield signal representing the protonated amine/ring nitrogen system.
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Validation Check: The integration ratio of the phenyl protons to the C5-H proton must be exactly 5:1.
Safety Profiling and Handling Kinetics
While 4-phenyloxazol-2-amine hydrochloride is a highly stable solid at room temperature, it carries specific handling liabilities. According to its hazard profile, the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
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Hygroscopicity: As a hydrochloride salt, the compound is inherently hygroscopic. Exposure to ambient humidity will lead to water absorption, altering the effective molecular weight and skewing molarity calculations for biological assays.
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Storage Protocol: Store the compound in a sealed amber vial within a desiccator at 2–8 °C. Always purge the vial with an inert gas (Argon or Nitrogen) prior to sealing to prevent oxidative degradation of the electron-rich amine over long-term storage.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12425130, 4-Phenyloxazol-2-amine hydrochloride" PubChem. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 520605, 4-Phenyl-1,3-oxazol-2-amine" PubChem. Available at:[Link]
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Juhás, M., et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole" International Journal of Molecular Sciences, MDPI. Available at:[Link]
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Research and Reviews. "In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activator Receptor Gamma" Research & Reviews: Journal of Chemistry. Available at:[Link]
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Wikipedia Contributors. "2-Aminooxazole" Wikipedia, The Free Encyclopedia. Available at:[Link]
